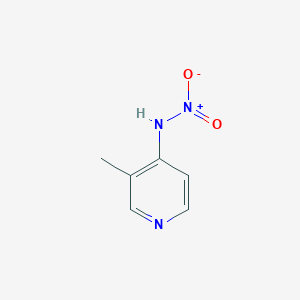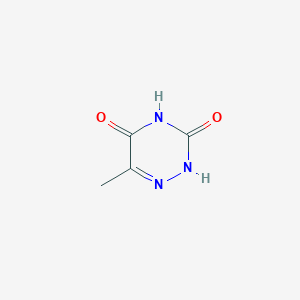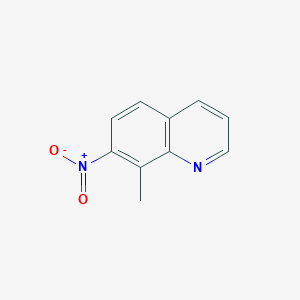![molecular formula C20H22N4OS B184806 N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 5545-25-5](/img/structure/B184806.png)
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide, also known as EMA401, is a small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic effects in treating chronic pain. EMA401 has been found to be effective in animal models of neuropathic pain and has shown promising results in clinical trials.
Mécanisme D'action
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a selective antagonist of the angiotensin II type 2 receptor (AT2R). AT2R is expressed in the nervous system and has been implicated in the modulation of pain signaling. By blocking AT2R, N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is thought to reduce pain signaling in the nervous system, leading to a reduction in chronic pain.
Effets Biochimiques Et Physiologiques
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects in animal models of chronic pain. These include a reduction in the activity of pain-sensing neurons in the spinal cord, a reduction in the release of pro-inflammatory cytokines, and an increase in the expression of endogenous pain-inhibiting molecules.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and administered to animals. It has also been shown to be effective in reducing pain in a variety of animal models of chronic pain. However, N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has some limitations, including its selectivity for the AT2R and its potential off-target effects.
Orientations Futures
There are several future directions for research on N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide. One area of interest is the potential for N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide to be used in combination with other drugs to enhance its efficacy. Another area of interest is the development of new drugs that target the same pathway as N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide but with improved selectivity and potency. Additionally, further studies are needed to understand the long-term safety and efficacy of N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide in humans.
Méthodes De Synthèse
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is synthesized through a multi-step process that involves the reaction of 4-methyl-5-(3-methylphenyl)-1,2,4-triazole-3-thiol with 4-ethylphenylacetyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to form the final product.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has been the subject of numerous scientific studies aimed at understanding its potential as a treatment for chronic pain. Animal studies have shown that N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is effective in reducing pain behavior in models of neuropathic pain, including nerve injury and chemotherapy-induced neuropathy. Clinical trials have also shown promising results, with N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide demonstrating efficacy in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.
Propriétés
Numéro CAS |
5545-25-5 |
|---|---|
Nom du produit |
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Formule moléculaire |
C20H22N4OS |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4OS/c1-4-15-8-10-17(11-9-15)21-18(25)13-26-20-23-22-19(24(20)3)16-7-5-6-14(2)12-16/h5-12H,4,13H2,1-3H3,(H,21,25) |
Clé InChI |
MRWKIOBHPNGVOK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC(=C3)C |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)









![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)